molecular formula C20H29ClN2O B15164359 N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide CAS No. 155125-71-6

N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide

Cat. No.: B15164359
CAS No.: 155125-71-6
M. Wt: 348.9 g/mol
InChI Key: IKFXOJSVDKIILX-MFOYZWKCSA-N
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Description

N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a chlorinated pentenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorinated pentenyl chain. The piperidine ring can be synthesized through a cyclization reaction, while the chlorinated pentenyl chain can be prepared via halogenation of a suitable precursor. The final step involves the coupling of the piperidine ring with the chlorinated pentenyl chain and the phenylpropanamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorinated pentenyl chain can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of specific structural modifications on biological activity.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide can be compared with other similar compounds, such as:

  • N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylacetamide
  • N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylbutanamide

These compounds share similar structural features but differ in the length and nature of the acyl chain attached to the piperidine ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

155125-71-6

Molecular Formula

C20H29ClN2O

Molecular Weight

348.9 g/mol

IUPAC Name

N-[1-[(Z)-4-chloropent-3-enyl]-3-methylpiperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C20H29ClN2O/c1-4-20(24)23(18-10-6-5-7-11-18)19-12-14-22(15-16(19)2)13-8-9-17(3)21/h5-7,9-11,16,19H,4,8,12-15H2,1-3H3/b17-9-

InChI Key

IKFXOJSVDKIILX-MFOYZWKCSA-N

Isomeric SMILES

CCC(=O)N(C1CCN(CC1C)CC/C=C(/C)\Cl)C2=CC=CC=C2

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CCC=C(C)Cl)C2=CC=CC=C2

Origin of Product

United States

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